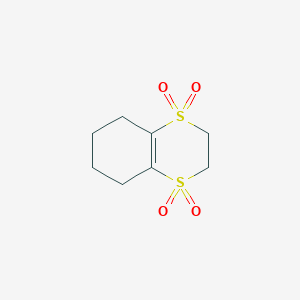
(Decane-1,10-diyl)bis(trioctylphosphanium) dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Decane-1,10-diyl)bis(trioctylphosphanium) dibromide is a chemical compound known for its unique structure and properties It is composed of a decane backbone with two trioctylphosphanium groups attached at the 1 and 10 positions, and two bromide ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Decane-1,10-diyl)bis(trioctylphosphanium) dibromide typically involves the reaction of decane-1,10-diol with trioctylphosphine in the presence of a brominating agent. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Sometimes, a catalyst such as a Lewis acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(Decane-1,10-diyl)bis(trioctylphosphanium) dibromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium groups back to phosphines.
Substitution: The bromide ions can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Halide salts or other nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
(Decane-1,10-diyl)bis(trioctylphosphanium) dibromide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biological probe or drug delivery agent.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a phase transfer catalyst.
Wirkmechanismus
The mechanism by which (Decane-1,10-diyl)bis(trioctylphosphanium) dibromide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phosphonium groups can interact with negatively charged sites on proteins or nucleic acids, leading to changes in their activity or function. The bromide ions may also play a role in the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Decane-1,10-diyl)bis(triphenylphosphanium) dibromide: Similar structure but with triphenylphosphanium groups instead of trioctylphosphanium.
(Decane-1,10-diyl)bis(triethylphosphanium) dibromide: Contains triethylphosphanium groups.
(Decane-1,10-diyl)bis(trimethylphosphanium) dibromide: Contains trimethylphosphanium groups.
Uniqueness
(Decane-1,10-diyl)bis(trioctylphosphanium) dibromide is unique due to its long alkyl chains, which can impart different solubility and reactivity properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring hydrophobic interactions or phase transfer catalysis.
Eigenschaften
CAS-Nummer |
53782-85-7 |
|---|---|
Molekularformel |
C58H122Br2P2 |
Molekulargewicht |
1041.3 g/mol |
IUPAC-Name |
trioctyl(10-trioctylphosphaniumyldecyl)phosphanium;dibromide |
InChI |
InChI=1S/C58H122P2.2BrH/c1-7-13-19-25-35-43-51-59(52-44-36-26-20-14-8-2,53-45-37-27-21-15-9-3)57-49-41-33-31-32-34-42-50-58-60(54-46-38-28-22-16-10-4,55-47-39-29-23-17-11-5)56-48-40-30-24-18-12-6;;/h7-58H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
OOBLYJMPLQXUKM-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


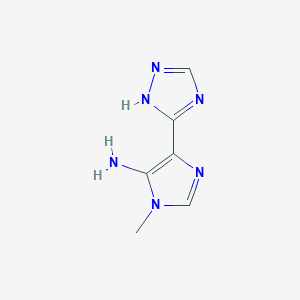
![2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole](/img/structure/B14641029.png)
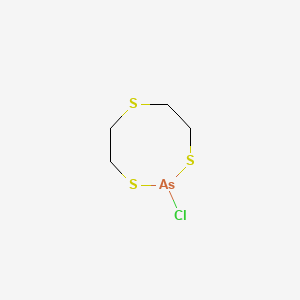
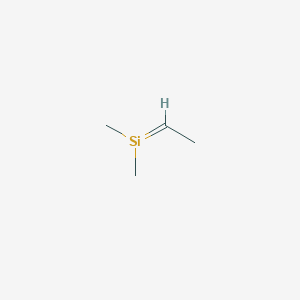

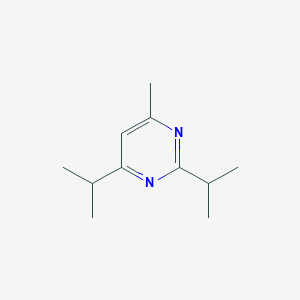
![2,2,3,3,7,7-Hexamethyl-1-oxaspiro[3.4]oct-5-ene](/img/structure/B14641061.png)

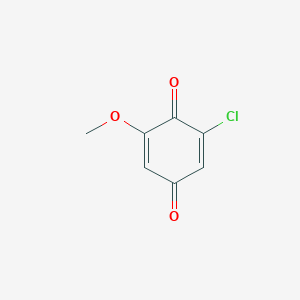


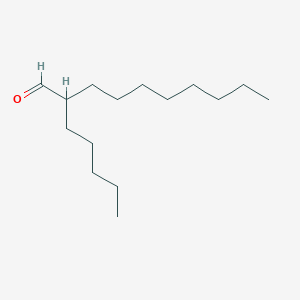
![Cyclopent[e]-1,3-oxazine-2,4(3H,5H)-dione, 3-dodecyl-6,7-dihydro-](/img/structure/B14641080.png)
